(R)-benzyl piperidin-3-ylmethylcarbamate
Description
(R)-Benzyl piperidin-3-ylmethylcarbamate is a chiral carbamate derivative featuring a piperidine ring substituted at the 3-position with a methylcarbamate group and a benzyl moiety. Carbamates are widely utilized for their stability and ability to modulate pharmacokinetic properties, such as bioavailability and metabolic resistance . The (R)-enantiomer is particularly notable for its stereospecific interactions with biological targets, which may influence efficacy in therapeutic applications.
Properties
IUPAC Name |
benzyl N-[[(3R)-piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,16,17)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLARKAOVCMSQV-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl piperidin-3-ylmethylcarbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction where a benzyl halide reacts with the piperidine derivative.
Formation of the Carbamate Moiety: The final step involves the reaction of the benzyl piperidine derivative with an isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of ®-benzyl piperidin-3-ylmethylcarbamate may involve continuous flow reactions to enhance efficiency and scalability. The use of chiral catalysts and enantioselective synthesis methods ensures the production of the desired enantiomer with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-benzyl piperidin-3-ylmethylcarbamate can undergo oxidation reactions, typically involving the piperidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbamate group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of piperidine N-oxide derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
®-benzyl piperidin-3-ylmethylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-benzyl piperidin-3-ylmethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The carbamate moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structurally related carbamates, focusing on variations in substitution patterns, stereochemistry, and ring systems:
Key Observations :
- Stereochemistry : The (R)-configuration in the target compound may confer distinct binding affinities compared to its (S)-enantiomer .
- Substituent Effects: The methyl group on the carbamate moiety in the target compound improves metabolic stability compared to non-methylated analogs like benzyl piperidin-3-ylcarbamate .
Biological Activity
(R)-benzyl piperidin-3-ylmethylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Characterized by its piperidine structure, this compound has been studied for its interactions with various biological targets, particularly in the fields of neuropharmacology and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 248.33 g/mol
- Functional Groups : Piperidine ring, benzyl group, carbamate group
Research indicates that this compound interacts with various neurotransmitter systems, potentially influencing mood regulation, cognition, and pain perception. The compound is believed to cross the blood-brain barrier effectively, enhancing its therapeutic potential in treating neurological disorders.
Key Mechanisms:
- Receptor Binding : The compound binds to specific receptors involved in neurotransmission.
- Enzyme Inhibition : It may inhibit enzymes related to pain pathways and inflammation.
- Modulation of Signaling Pathways : Involvement in pathways such as NF-κB has been observed, which is crucial for immune response and inflammation.
Biological Activities
The biological activities of this compound have been explored through various studies:
Neuropharmacological Effects
- Analgesic Properties : The compound has shown promise as an analgesic agent due to its ability to modulate pain pathways.
- Cognitive Enhancement : Preliminary studies suggest potential benefits in cognitive function, warranting further investigation into its use for cognitive disorders.
Case Studies and Research Findings
-
Study on Neuropharmacological Effects :
- A study focused on the interaction of this compound with neurotransmitter systems revealed significant modulation of serotonin and dopamine receptors, suggesting implications for mood regulation.
- Anticancer Activity Investigation :
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with similar compounds is provided below:
| Compound Name | Molecular Structure | Biological Activity | IC Values |
|---|---|---|---|
| Benzoylpiperidine | Similar benzoyl group | Antiproliferative | 19.9 - 75.3 µM |
| Tert-butyl (1-benzylpiperidin-3-yl)carbamate | Variation in substituents | Analgesic properties | Not specified |
| Tert-butyl (1-benzylpyrrolidin-3-yl)carbamate | Pyrrolidine ring instead of piperidine | Potentially lower activity | Not specified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
